molecular formula C26H49BF3N B8251979 (4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride

(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride

Cat. No.: B8251979
M. Wt: 443.5 g/mol
InChI Key: GBNSKWPCKZGMOL-UHFFFAOYSA-M
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Description

(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its unique structure, which includes a boron atom bonded to a phenyl group substituted with a butyl chain and two fluorine atoms, as well as a tetrabutylazanium cation paired with a fluoride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)-difluoroborane typically involves the reaction of 4-butylphenylboronic acid with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Butylphenyl)-difluoroborane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)-difluoroborane undergoes several types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Butylphenylboronic acid.

    Reduction: 4-Butylphenylborohydride.

    Substitution: 4-Butylphenylboronate esters.

Scientific Research Applications

(4-Butylphenyl)-difluoroborane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a precursor for the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)-difluoroborane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron atom with electrophilic or nucleophilic species. In biological systems, the compound’s boron atom can interact with cellular components, potentially leading to the generation of reactive oxygen species (ROS) that can damage cancer cells in BNCT.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the butyl and fluorine substituents, making it less hydrophobic and less reactive in certain contexts.

    4-tert-Butylphenylboronic acid: Similar structure but without the fluorine atoms, leading to different reactivity and applications.

    Difluoroborane derivatives: Compounds with different organic groups attached to the boron atom, offering varied reactivity and uses.

Uniqueness

(4-Butylphenyl)-difluoroborane is unique due to its combination of a butyl-substituted phenyl group and two fluorine atoms bonded to boron. This structure imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications like advanced material synthesis and medical research.

Properties

IUPAC Name

(4-butylphenyl)-difluoroborane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C10H13BF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-16H2,1-4H3;5-8H,2-4H2,1H3;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNSKWPCKZGMOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49BF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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